molecular formula C13H7IO B3058181 4-Iodofluoren-9-one CAS No. 883-33-0

4-Iodofluoren-9-one

Cat. No. B3058181
CAS RN: 883-33-0
M. Wt: 306.1 g/mol
InChI Key: HGAQPEXSDXXSLK-UHFFFAOYSA-N
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Description

4-Iodofluoren-9-one is a chemical compound with the linear formula C13H7IO . It has a molecular weight of 306.105 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Iodofluoren-9-one is represented by the linear formula C13H7IO . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis and Optical Properties

  • Two-Photon Absorption Fluorophores : 4-Iodofluoren-9-one derivatives have potential applications as fluorophores in two-photon fluorescence microscopy. These compounds, synthesized via the Ullmann amination reaction, exhibit high two-photon absorptivity and desirable absorption in the near-IR spectrum, suitable for excitation by femtosecond lasers (Belfield et al., 2000).

Host Materials for OLEDs

  • Phosphorescent OLEDs : Certain 9,9′-spirobifluorene derivatives substituted with phenyl or pyrimidine, which are structurally related to 4-Iodofluoren-9-one, have been studied for their application as host materials in green and blue phosphorescent OLEDs (Organic Light Emitting Diodes). These compounds show high performance and desirable emission properties (Thiéry et al., 2014).

Geophysical Research

  • Indicators of Redox Potential in Reservoirs : Methyl fluorenones, which include derivatives of fluoren-9-ones, have been detected in Alberta oil sand bitumens. Their presence and formation by geochemical oxidation might serve as indicators of the redox potential in geological reservoirs (Mojelsky & Strausz, 1986).

Photomechanical Materials

  • Photomechanical Response in Molecular Crystals : Fluorinated derivatives of 9-anthracene carboxylic acid, related to 4-Iodofluoren-9-one, demonstrate a reversible photomechanical response in crystal form. These materials show promise in the development of advanced photomechanical materials with controlled reaction kinetics and reversibility (Easley et al., 2020).

Radiopharmaceutical Applications

  • Radiofluorination of Aromatics : Spirocyclic hypervalent iodine(III) complexes, which can include 4-Iodofluoren-9-one derivatives, are used in the radiofluorination of non-activated and hindered aromatics. This methodology is significant in the synthesis of radiotracers for PET imaging, highlighting potential applications in molecular imaging and radiopharmaceutical development (Rotstein et al., 2014).

Safety And Hazards

4-Iodofluoren-9-one is a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use . It’s important to handle this compound with care, as it can cause serious eye irritation .

properties

IUPAC Name

4-iodofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7IO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAQPEXSDXXSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293563
Record name 4-iodofluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-9h-fluoren-9-one

CAS RN

883-33-0
Record name NSC90693
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-iodofluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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